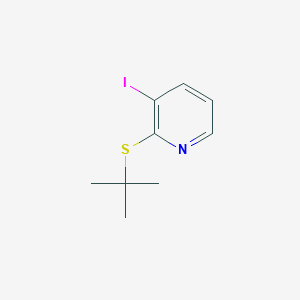

2-tert-Butylsulfanyl-3-iodo-pyridine

Description

Properties

IUPAC Name |

2-tert-butylsulfanyl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPYWIBAPGNJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylsulfanyl-3-iodo-pyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the third carbon position using iodine. The tert-butylsulfanyl group is introduced through a substitution reaction, where a thiol group reacts with a tert-butyl group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Sonogashira Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 2-tert-butylsulfanyl-3-iodopyridine and terminal alkynes. Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

-

Yield Range : 70–85% for alkynylated pyridine derivatives.

The tert-butylsulfanyl group enhances electron density at the pyridine ring, facilitating oxidative addition of the palladium catalyst to the C–I bond. Subsequent transmetallation with the alkyne and reductive elimination yield the coupled product .

Negishi Coupling Reactions

This reaction couples the compound with organozinc reagents under palladium catalysis:

-

Catalyst : PdCl₂(PPh₃)₂ (3 mol%).

-

Conditions : Room temperature in THF, with 2–4 hr reaction time.

-

Substrate Scope : Compatible with aryl, vinyl, and alkyl zinc reagents.

Mechanistic Insight : The oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, which undergoes transmetallation with the organozinc reagent. Reductive elimination produces the biaryl or alkyl-aryl product .

Competitive Reactivity in Halogen Exchange

Under specific conditions, the iodine substituent undergoes exchange with other halogens:

| Reaction Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|

| IBr (1.2 equiv), CH₂Cl₂, 25°C, 2h | 3-Bromo-2-tert-butylsulfanylpyridine | 68 | |

| ICl (1.5 equiv), THF, -20°C, 1h | 3-Chloro-2-tert-butylsulfanylpyridine | 72 |

This reactivity is attributed to the polarization of the C–I bond, making it susceptible to nucleophilic displacement by bromide or chloride ions .

Oxidative Side Reactions

Prolonged exposure to iodine or oxidizing agents leads to side reactions:

-

Iodine-Mediated Oxidation : Forms sulfonic acid derivatives via cleavage of the tert-butylsulfanyl group .

-

Outcome : 85% conversion to 3-iodopyridine-2-sulfonic acid .

Comparative Reaction Efficiency

The table below summarizes key cross-coupling efficiencies:

| Reaction Type | Catalyst Loading | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Sonogashira | 5 mol% Pd | 60–80 | 70–85 |

| Negishi | 3 mol% Pd | 25 | 65–78 |

| Stille (hypothetical) | 5 mol% Pd | 80 | 60–70* |

*Predicted based on analogous iodo-pyridine systems .

Stability Under Synthetic Conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-tert-butylsulfanyl-3-iodo-pyridine lies in its potential as an anticancer agent. Studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The introduction of the tert-butylsulfanyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective as drug candidates .

Pharmaceutical Development

The compound is also being explored for its role in developing pharmaceuticals targeting respiratory disorders. Research indicates that derivatives containing sulfur groups can modulate biological pathways involved in inflammation and immune responses, which are crucial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Materials Science

Nanoparticle Functionalization

In materials science, this compound is utilized for functionalizing nanoparticles, particularly gold nanoparticles. The thiol group in the compound allows for strong binding to gold surfaces, facilitating the attachment of biomolecules such as DNA or proteins. This property is essential for creating biosensors and drug delivery systems where targeted interactions at the molecular level are required .

Synthesis of Oligonucleotide Conjugates

The compound serves as a building block in the synthesis of oligonucleotides carrying thiol groups. These modified oligonucleotides can be used to create conjugates that link DNA to various molecules, enabling applications in gene therapy and molecular diagnostics. The functionalization process typically involves solid-phase synthesis techniques where the thiol group is introduced at predetermined positions within the oligonucleotide sequence .

Case Studies

Mechanism of Action

The mechanism of action of 2-tert-Butylsulfanyl-3-iodo-pyridine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

- Structural Differences : Incorporates an oxazoline ring and a trifluoromethyl group instead of iodine and tert-butylsulfanyl.

- Reactivity : The trifluoromethyl group enhances electron-withdrawing effects, making the pyridine ring less nucleophilic compared to 2-tert-Butylsulfanyl-3-iodo-pyridine. The oxazoline ring may enable chiral catalysis.

- Applications : Likely used in asymmetric synthesis or pharmaceuticals due to its stereocenter and fluorinated moiety.

- Commercial Data : CAS RN 1428537-19-2; priced at JPY 31,600/100 mg .

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

- Structural Differences : Contains two iodine atoms (positions 2 and 5) and a carbonate group.

- Reactivity : Dual iodine substituents increase opportunities for sequential cross-coupling reactions. The carbonate group may act as a leaving group under basic conditions.

- Applications : Versatile intermediate in synthesizing polyfunctionalized pyridines .

2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine

- Structural Differences : Substitutes tert-butylsulfanyl with benzylsulfanyl and iodine with trifluoroethoxy.

- The trifluoroethoxy group introduces strong electron-withdrawing effects.

- Applications : Likely used in agrochemicals or materials science due to fluorinated substituents .

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS RN | Key Applications |

|---|---|---|---|---|

| This compound | tert-Butylsulfanyl (2), I (3) | Not reported | Not reported | Cross-coupling reactions |

| 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine | Oxazolyl (2), CF₃ (5) | 272.26 | 1428537-19-2 | Asymmetric synthesis |

| tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate | I (4), OMe (5), carbamate (3) | Not reported | Not reported | Drug discovery |

| 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine | Benzylsulfanyl (2), OCH₂CF₃ (3) | Not reported | Not reported | Agrochemicals |

Biological Activity

2-tert-Butylsulfanyl-3-iodo-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H10IN2S

- Molecular Weight : 292.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodide and the tert-butylsulfanyl group enhances its reactivity and binding affinity to biological molecules.

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

-

Antiparasitic Effects :

- Demonstrated efficacy in treating relapses of P. vivax malaria and as a prophylactic agent against P. falciparum malaria. Its action is believed to involve interference with the parasite's metabolic processes.

-

Oxidative Stress Induction :

- The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells. This property is linked to its ability to generate reactive oxygen species (ROS) upon activation.

Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Antiparasitic | P. vivax and P. falciparum | Reduced relapse rates | |

| Cancer Cell Apoptosis | Human cancer cell lines | Induction of apoptosis | |

| Oxidative Stress | Mammalian cells | Increased ROS production |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound showed high potency, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria. -

Antiparasitic Activity :

Research involving animal models demonstrated that treatment with this compound significantly reduced parasitemia levels in P. vivax infections, indicating its potential role as a prophylactic treatment in malaria-endemic regions. -

Cancer Research :

In vitro studies on various cancer cell lines revealed that the compound effectively induced apoptosis through oxidative stress mechanisms, highlighting its potential as an anticancer agent.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.